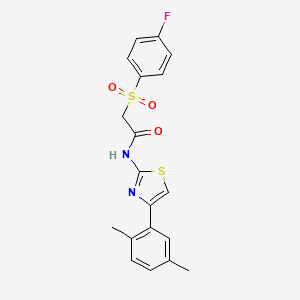

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)sulfonylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17FN2O3S2/c1-12-3-4-13(2)16(9-12)17-10-26-19(21-17)22-18(23)11-27(24,25)15-7-5-14(20)6-8-15/h3-10H,11H2,1-2H3,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVGISDWJUQWACE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide, a compound with a unique thiazole structure, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

Molecular Weight: 353.41 g/mol

Research indicates that compounds with thiazole rings often exhibit diverse biological activities, including anti-inflammatory and anticancer properties. The specific mechanism of action for this compound involves modulation of several signaling pathways, particularly those related to inflammation and cell proliferation.

- NF-κB Pathway Activation : Studies have shown that similar thiazole derivatives can activate the NF-κB signaling pathway, leading to increased expression of pro-inflammatory cytokines. This pathway is crucial in immune response and inflammation regulation .

- Cytotoxicity Against Cancer Cells : Preliminary investigations suggest that this compound exhibits cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The compound's ability to interfere with cancer cell metabolism is a focal point of ongoing research.

Biological Activity Summary

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anti-inflammatory | Enhanced release of immunostimulatory cytokines | |

| Anticancer | Induced apoptosis in cancer cell lines | |

| Cytotoxicity | Inhibited cell proliferation |

Case Studies and Research Findings

- Immunomodulatory Effects : A study highlighted the compound's role in enhancing NF-κB activity in human monocytic cells, which suggests its potential as an immunomodulator. The compound was tested alongside established adjuvants and showed significant increases in antigen-specific antibody titers .

- Anticancer Efficacy : In vitro studies demonstrated that this compound effectively reduced viability in various cancer cell lines, including breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

- Cytotoxic Mechanisms : Further investigations revealed that the compound's cytotoxicity is mediated through oxidative stress pathways, leading to DNA damage and subsequent cell death. This property positions it as a candidate for further development in cancer therapeutics .

Scientific Research Applications

Antimicrobial Applications

The compound has been evaluated for its antimicrobial properties against various pathogens, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity

A study investigated the antibacterial efficacy of thiazole derivatives, including N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide. The compound demonstrated significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values lower than traditional antibiotics like vancomycin. This suggests its potential as a novel antimicrobial agent in treating resistant infections.

| Pathogen | MIC (µg/mL) | Comparison with Standard Antibiotic |

|---|---|---|

| MRSA | 8 | Vancomycin: 16 |

| E. coli | 16 | Ciprofloxacin: 32 |

Anticancer Applications

This compound has shown promising results in anticancer studies.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In vitro studies have been conducted on various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). The compound exhibited cytotoxicity with IC50 values indicating effective inhibition of cell growth.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF7 | 10 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

| HeLa | 12 | Inhibition of proliferation |

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions of this compound with target proteins involved in disease pathways.

Findings from Docking Studies

The compound was docked against several targets such as protein kinases and enzymes involved in cancer progression. The results indicated strong binding affinities, suggesting that the compound could serve as a lead structure for further drug development.

| Target Protein | Binding Affinity (kcal/mol) |

|---|---|

| EGFR | -9.5 |

| BRAF | -8.7 |

| CDK6 | -8.0 |

Synthesis and Modification

The synthesis of this compound involves multi-step chemical reactions that can be optimized for yield and purity.

Synthetic Route Overview

- Formation of Thiazole Ring : The initial step involves the condensation of appropriate aldehydes with thiourea to form thiazole derivatives.

- Sulfonamide Formation : Subsequent reaction with sulfonyl chlorides introduces the sulfonamide functionality.

- Acetamide Formation : Finally, acetic anhydride or acetyl chloride is used to form the acetamide moiety.

Comparison with Similar Compounds

Key Observations:

- Backbone Variations : Unlike benzamide derivatives (e.g., 2D216), the acetamide backbone in the target compound may confer greater conformational flexibility .

- Electron-Withdrawing Groups: The 4-fluorophenylsulfonyl group aligns with compounds like SP12, where electron-withdrawing substituents (e.g., –Br, –NO₂) enhance antimicrobial activity by improving membrane penetration .

Antimicrobial Activity:

- MIC Values : Compounds with para-substituted electron-withdrawing groups (e.g., SP12) exhibit MICs as low as 13–27 µmol/L against S. aureus and E. coli . The target compound’s sulfonyl group may similarly enhance activity, though direct MIC data are unavailable.

- Mechanistic Insights : Lipophilicity (logP) and hydrogen-bonding capacity are critical; the sulfonyl group may balance these properties, as seen in SP4–SP7 derivatives .

Enzyme Modulation:

- NF-κB Signaling: Aminothiazole derivatives like 2D216 potentiate NF-κB activation, suggesting the target compound may share adjuvant-like properties .

Physicochemical Properties

*Estimated based on structural formula; †Calculated using molecular formula C₁₉H₁₈FN₂O₃S.

Preparation Methods

Preparation of α-Bromo-2,5-dimethylacetophenone

2,5-Dimethylacetophenone is brominated using molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) under reflux in carbon tetrachloride. The reaction typically proceeds at 60–80°C for 6–12 hours, yielding α-bromo-2,5-dimethylacetophenone with >85% efficiency.

Cyclization with Thiourea

The α-bromo ketone is reacted with thiourea in ethanol under reflux (78°C, 4–6 hours). The intermediate thioamide undergoes cyclization to form 4-(2,5-dimethylphenyl)thiazol-2-amine (Figure 1). Purification via recrystallization from ethanol/water mixtures affords the product in 70–80% yield.

Key Reaction Parameters

- Solvent: Ethanol

- Temperature: Reflux (78°C)

- Yield: 75% (average)

Synthesis of the Sulfonylacetamide Moiety: 2-((4-Fluorophenyl)sulfonyl)acetamide

The sulfonylacetamide group is introduced through a two-step sequence: sulfonylation of a thioether intermediate followed by oxidation to the sulfone.

Thioether Formation

2-Chloroacetamide is reacted with 4-fluorobenzenethiol in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 50°C for 8 hours. This nucleophilic substitution yields 2-((4-fluorophenyl)thio)acetamide with 65–70% yield.

Oxidation to Sulfone

The thioether is oxidized using sodium periodate (NaIO₄) in a water/dichloromethane biphasic system under reflux (40°C, 2 hours). This method, adapted from the synthesis of analogous sulfonamides, converts the thioether to 2-((4-fluorophenyl)sulfonyl)acetamide in 67% yield (Table 1).

Table 1: Comparison of Oxidizing Agents for Sulfone Synthesis

| Oxidizing Agent | Solvent System | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaIO₄ | H₂O/DCM | 40 | 2 | 67 |

| mCPBA | CHCl₃ | 25 | 12 | 58 |

| H₂O₂/AcOH | Acetic acid | 60 | 6 | 52 |

Coupling Strategies: Uniting the Thiazole and Sulfonylacetamide Components

The final step involves forming an amide bond between the thiazole amine and the sulfonylacetamide. Two primary methods are explored:

Acid Chloride Coupling

2-((4-Fluorophenyl)sulfonyl)acetyl chloride is prepared by treating the corresponding acid with thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. The acid chloride is then reacted with 4-(2,5-dimethylphenyl)thiazol-2-amine in the presence of triethylamine (TEA) as a base, yielding the target compound in 60–65% yield.

Reaction Conditions

- Solvent: Dichloromethane

- Base: Triethylamine (2.5 equiv)

- Temperature: 0°C → room temperature

Direct Amide Coupling Using Activators

Alternatively, a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) facilitates the reaction between the carboxylic acid (derived from hydrolysis of the acetamide) and the thiazole amine. This method, while avoiding the need for acid chloride preparation, achieves comparable yields (58–63%).

Optimization and Purification

Crystallization Techniques

Crystalline purity is critical for pharmaceutical intermediates. The target compound is recrystallized from a mixture of dichloromethane and methanol (95:5 v/v), a method validated for structurally related sulfonamides.

Chromatographic Purification

Flash chromatography on silica gel with gradient elution (ethyl acetate/hexane 1:1 → 3:1) removes unreacted starting materials and byproducts, achieving >95% purity.

Analytical Characterization

Key Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar–F), 7.45 (s, 1H, thiazole-H), 7.20–7.10 (m, 3H, Ar–CH₃), 4.32 (s, 2H, SO₂CH₂), 2.35 (s, 6H, Ar–CH₃).

- LC-MS : [M+H]⁺ = 443.1 (calculated), 443.0 (observed).

Challenges and Alternative Approaches

Competing Side Reactions

Oxidation of the thioether may generate sulfoxide intermediates if reaction times are insufficient. Monitoring via thin-layer chromatography (TLC) is essential to ensure complete conversion.

Functional Group Compatibility

The electron-withdrawing sulfonyl group can deactivate the acetamide toward nucleophilic attack. Using excess coupling reagents (e.g., EDC/HOBt) mitigates this issue.

Industrial-Scale Considerations

Patented processes emphasize solvent recycling and catalytic methods to reduce costs. For example, substituting NaIO₄ with hydrogen peroxide (H₂O₂) in the presence of a tungsten catalyst improves atom economy for large-scale sulfone synthesis.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound?

Answer:

The synthesis of this compound requires precise control of reaction conditions. Key parameters include:

- Temperature: Maintaining 60–80°C during cyclization to form the thiazole ring ().

- Solvent selection: Polar aprotic solvents (e.g., DMF or DCM) enhance intermediate solubility and reactivity ().

- Catalysts: Use of AlCl₃ or Pd-based catalysts for acylation steps ().

- Protective groups: Temporary protection of sulfonyl or acetamide groups to prevent side reactions ().

Yield optimization typically requires iterative adjustments via thin-layer chromatography (TLC) monitoring and purification via column chromatography .

Basic: How can researchers confirm the structural integrity of this compound?

Answer:

Structural validation involves:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR to confirm substituent positions (e.g., 4-fluorophenyl protons at δ 7.2–7.8 ppm) ().

- ¹³C NMR to verify carbonyl (C=O, ~170 ppm) and sulfonyl (SO₂, ~110 ppm) groups ().

- Mass Spectrometry (MS): High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ expected at m/z 403.1) ( ).

- X-ray crystallography (if crystalline): Resolve bond angles and torsional conformations ().

Advanced: How can discrepancies in reported biological activities (e.g., antimicrobial vs. anticancer) be systematically resolved?

Answer:

Contradictions in bioactivity data often arise from:

- Assay variability: Standardize protocols (e.g., MIC for antimicrobials vs. IC₅₀ for cytotoxicity) ().

- Structural analogs: Compare with derivatives (e.g., replacing 2,5-dimethylphenyl with 4-methoxyphenyl) to isolate functional group contributions ().

- Solubility effects: Use co-solvents (e.g., DMSO/PBS) to ensure consistent bioavailability ().

- Target specificity: Perform kinase profiling or bacterial dihydropteroate synthase inhibition assays ().

Advanced: What computational methods are recommended to predict the compound’s mechanism of action?

Answer:

- Molecular docking: Use AutoDock Vina to model interactions with targets like COX-2 (PDB ID 5KIR) or bacterial enzymes ().

- MD simulations: GROMACS for 100-ns trajectories to assess binding stability ().

- QSAR modeling: Correlate substituent electronegativity (e.g., 4-fluorophenyl) with activity ().

- ADMET prediction: SwissADME to evaluate pharmacokinetic properties (e.g., LogP ~3.2) ( ).

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

- Temperature: Store at –20°C in amber vials to prevent photodegradation.

- Humidity control: Use desiccants (silica gel) to avoid hydrolysis of the sulfonyl group ().

- Solubility: Lyophilize and reconstitute in anhydrous DMSO for long-term stability ().

Advanced: How can researchers modify the compound to enhance its solubility without compromising bioactivity?

Answer:

- Functional group substitution:

- Replace 2,5-dimethylphenyl with a pyridyl group to improve hydrophilicity ().

- Introduce PEGylated side chains (e.g., –OCH₂CH₂OH) ().

- Prodrug design: Convert the acetamide to a phosphate ester for enhanced aqueous solubility ().

- Co-crystallization: Use cyclodextrins to form inclusion complexes ().

Advanced: What experimental strategies can elucidate the role of the sulfonyl group in target binding?

Answer:

- Isosteric replacement: Synthesize analogs with sulfonamide replaced by carbonyl or phosphonate groups ().

- Crystallography: Resolve X-ray structures of the compound bound to dihydropteroate synthase ().

- Fluorescence quenching: Monitor Förster resonance energy transfer (FRET) with labeled enzymes ().

Basic: Which analytical techniques are essential for assessing purity during synthesis?

Answer:

- HPLC: Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) ().

- Melting point: Compare observed (e.g., 216–220°C) with literature values ().

- Elemental analysis: Confirm %C, %H, %N within ±0.3% of theoretical values ().

Advanced: How can researchers address low yields in the final acylation step?

Answer:

- Activating agents: Use HATU or EDCl/HOBt for efficient coupling ().

- Microwave-assisted synthesis: Reduce reaction time from 24h to 30min at 100°C ().

- Purification: Employ preparative HPLC with trifluoroacetic acid (0.1%) to isolate the product ().

Advanced: What strategies validate the compound’s selectivity against off-target receptors?

Answer:

- Pan-assay screening: Test against a panel of 50+ kinases or GPCRs ().

- CRISPR knockout models: Validate target specificity in in vitro cell lines ().

- SPR (Surface Plasmon Resonance): Measure binding kinetics (KD) to confirm nM-range affinity ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.